molecular formula C16H21N3O B1436055 Tripelennamine N-Oxide CAS No. 60317-19-3

Tripelennamine N-Oxide

Cat. No. B1436055
CAS RN: 60317-19-3
M. Wt: 271.36 g/mol
InChI Key: MSTJFFJNICHTPK-UHFFFAOYSA-N
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Description

Tripelennamine N-Oxide is a derivative of Tripelennamine, a first-generation antihistamine . It is categorized under the family of Tripelennamine Hydrochloride and is used as an impurity standard . The molecular formula of Tripelennamine N-Oxide is C16 H21 N3 O, and it has a molecular weight of 271.36 .


Synthesis Analysis

The synthesis of N-oxides, such as Tripelennamine N-Oxide, typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is often used as an oxygen source for this oxidation process, yielding N-oxides in excellent yields .


Molecular Structure Analysis

The molecular structure of Tripelennamine N-Oxide consists of 16 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . This gives it a molecular weight of 271.36 .


Chemical Reactions Analysis

The thermospray mass spectrometric analysis of Tripelennamine N-Oxide involves direct injection TS mass spectrometry in the column bypass mode with 0.1M ammonium acetate/methanol (80:20, v/v) as the mobile phase .

Scientific Research Applications

Characterization in Mass Spectrometry

Tripelennamine N-Oxide has been characterized using thermospray mass spectrometry, a technique that helps in understanding its structure and fragmentation patterns. This analysis is crucial for identifying and differentiating it from similar compounds (Korfmacher et al., 1989).

Metabolic Studies

Research has identified Tripelennamine N-Oxide as a metabolite of tripelennamine in humans, providing insights into the drug's metabolism and excretion processes. This understanding is vital for determining how the drug is processed in the body and its potential interactions (Chaudhuri et al., 1976).

Interaction with Other Chemicals

The interaction of Tripelennamine N-Oxide with other chemicals, such as ethylene oxide, has been studied. This research is essential in pharmaceutical manufacturing to ensure drug stability and effectiveness (Boon & Mace, 1968).

Toxicological Studies

Tripelennamine N-Oxide has been evaluated in toxicological studies, such as its interaction with nitrite and its potential toxicity. Understanding these interactions is crucial for assessing the safety of tripelennamine and its derivatives (Rao et al., 1975).

Genetic Studies

Studies have explored the genotoxic potential of Tripelennamine N-Oxide, particularly its effects on DNA in human hepatocyte cultures. This research is significant in evaluating the genetic risks associated with the drug (Robbiano et al., 1986).

Biochemical Studies

The biochemical processes involving Tripelennamine N-Oxide, such as its formation of chemically reactive metabolites, have been investigated. These studies contribute to understanding the pharmacological and toxicological properties of the drug (Rao et al., 1975).

Electrochemical Detection

Tripelennamine N-Oxide has been the subject of developing electrochemical methods for its detection. This research aids in creating sensitive and specific methods for measuring the drug in various matrices (Gowda & Nandibewoor, 2016).

Analytical Chemistry

Analytical methods for detecting Tripelennamine N-Oxide in pharmaceutical preparations have been developed. Such methods are crucial for quality control and ensuring the correct dosage in medications (Lima et al., 1996).

Environmental Monitoring

Tripelennamine N-Oxide has been included in studies for monitoring environmental exposure to antihistamines. Such research is essential for understanding the environmental impact and potential health risks of these compounds (Thompson et al., 1983).

Biomedical Nanoparticle Research

Although not directly related to Tripelennamine N-Oxide, studies on biomedical applications of nanoparticles, such as iron oxide and zinc oxide nanoparticles, are relevant in the broader context of drug delivery and medical imaging technologies. These studies provide insights into how similar compounds could be used in innovative medical applications (Gupta & Gupta, 2005; Mishra et al., 2017).

Safety And Hazards

Tripelennamine N-Oxide, like its parent compound Tripelennamine, may be harmful if swallowed and can cause serious eye damage . It is also toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[benzyl(pyridin-2-yl)amino]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-19(2,20)13-12-18(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTJFFJNICHTPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCN(CC1=CC=CC=C1)C2=CC=CC=N2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tripelennamine N-Oxide

CAS RN

60317-19-3
Record name Tripelennamine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060317193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPELENNAMINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5M4548AY0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
WA Korfmacher, JP Freeman… - Journal of analytical …, 1989 - academic.oup.com
… namine (Figure 2A) and tripelennamine N-oxide (Figure 2B). … , the TS mass spectrum of tripelennamine N-oxide is more … tripelennamine, and tripelennamine N-oxide gave similar results…
Number of citations: 12 academic.oup.com
CE Cerniglia, EB Hansen, KJ Lambert… - Xenobiotica, 1988 - Taylor & Francis
… The peak at m/z 272 and loss of 16 amu to give m/z 256 with both ammonia and methane DCIMS conditions suggested that compound I was tripelennamine-N-oxide. To confirm that …
Number of citations: 27 www.tandfonline.com
SY Yeh - Journal of pharmaceutical sciences, 1991 - Wiley Online Library
… ), 72 [(CH2CH2N(CH,)2, 65 [(CH=CHCH=CHCH)I, and 58 [(CH,N(CH,),l, indicating that this metabolite was a hydroxy derivative of tripelennamine and not tripelennamine N-oxide (see …
Number of citations: 5 onlinelibrary.wiley.com
WA Korfmacher, TA Getek, EB Hansen Jr… - Analytical …, 1990 - Elsevier
… The third peak with a retention time of 10.8 min included ions at m/z 272, m/z 256, and m/z 242 (see Table 1) and could be identified as tripelennamine N-oxide (XIII). Therefore, these …
Number of citations: 9 www.sciencedirect.com
JO Lay Jr, CL Holder… - … & environmental mass …, 1989 - Wiley Online Library
We have examined the synthetic N‐oxides of five ethylenediamine‐type antihistamines using fast atom bombardment (FAB) mass spectrometry and FAB tandem mass spectrometry (MS/…
Number of citations: 10 onlinelibrary.wiley.com
FL Hsu, S Munavalli, SY Yeh… - … OF PAPERS OF THE …, 1987 - apps.dtic.mil
Tripelennamine Compound 1, Blues has been an important antihistamine drug for a long time. Recently, the abuse of pentazocine Talwin Ts in combination with Compound 1 Ts and …
Number of citations: 0 apps.dtic.mil
CL Holder, WA Korfmacher, W Slikker Jr… - Biomedical mass …, 1985 - Wiley Online Library
… The synthetic method for the doxylamine N-oxide standard incorporated the procedure used by Chaudhuri et aLi7 for the preparation of tripelennamine N-oxide, a similarly structured …
Number of citations: 34 onlinelibrary.wiley.com
A Sharma, BA Hamelin - Current drug metabolism, 2003 - ingentaconnect.com
… The amounts of tripelennamine N-oxide were not measured in this study. Tripelennamine and its metabolites recovered in the rat urine accounted for around 14% and 20% of the …
Number of citations: 93 www.ingentaconnect.com
BS Levine - Principles of Forensic Toxicology, 2020 - Springer
… A less common route of metabolism is N-oxide formation: tripelennamine is converted to tripelennamine N-oxide. Fexofenadine, cetirizine, and acrivastine are excreted primarily as the …
Number of citations: 1 link.springer.com
JP Scarth, P Teale, T Kuuranne - Drug Testing and Analysis, 2011 - Wiley Online Library
… des(dimethylaminoethyl)hydroxytripelennamine, were identified as glucuronide conjugates, while N-despyridyltripelennamine, N-desmethyltripelennamine and tripelennamine-N-oxide …

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